N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine
CAS No.: 1820683-89-3
Cat. No.: VC6339544
Molecular Formula: C14H21N3O2
Molecular Weight: 263.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820683-89-3 |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.341 |
| IUPAC Name | N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 |
| Standard InChI Key | WJXJONRIOYVDBH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a C14H20N3O2 molecular formula, consisting of:
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A cyclohexyl group (C6H11) attached to the N1 position.
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A 4-nitrophenyl group (C6H4NO2) at the N2 position.
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A ethane-1,2-diamine spacer (CH2CH2NH2) linking the substituents.
Table 1: Comparative Molecular Data
The cyclohexyl group introduces steric bulk and hydrophobicity, while the nitro group confers electron-withdrawing properties, influencing reactivity in reduction or electrophilic substitution reactions .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, inferences from analogs suggest:
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IR Spectroscopy: Peaks near 1,520 cm⁻¹ (N–O asymmetric stretch) and 1,350 cm⁻¹ (N–O symmetric stretch) for the nitro group, alongside N–H stretches at 3,300–3,400 cm⁻¹ .
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NMR: Aromatic protons of the nitrophenyl group resonate at δ 7.5–8.5 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm .
Synthetic Pathways and Optimization
Proposed Synthesis Routes
The compound may be synthesized via stepwise alkylation or reductive amination:
Route 1: Nucleophilic Substitution
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React 4-nitroaniline with 1,2-dibromoethane to form N-(4-nitrophenyl)-2-bromoethaneamine.
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Substitute the bromide with cyclohexylamine under basic conditions (e.g., K2CO3 in DMF) .
Route 2: Catalytic Reduction
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Start with N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-dinitro compound.
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Reduce nitro groups using Raney Nickel and hydrazine hydrate, as demonstrated for analogous structures .
Table 2: Yield Comparison of Reduction Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional Reduction | Raney Nickel | 60–65 | 71 |
| Autoclave Reduction | Raney Nickel | 65–70 (12 bar H2) | 77 |
Autoclave methods enhance yields by 6–8% due to pressurized hydrogenation, minimizing side reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Insoluble in water due to the hydrophobic cyclohexyl group .
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Melting Point: Estimated at 145–155°C based on structural analogs .
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Stability: Susceptible to photodegradation under UV light owing to the nitro group’s photosensitivity.
Reactivity Profile
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding N1-Cyclohexyl-N2-(4-aminophenyl)ethane-1,2-diamine, a potential intermediate for polyurethane or epoxy resins .
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Electrophilic Substitution: Nitrophenyl directs incoming electrophiles to meta positions, enabling functionalization for drug design .
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